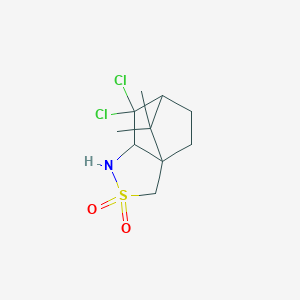

![molecular formula C28H28N2O5 B12504022 3-(3,4-dimethoxyphenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12504022.png)

3-(3,4-dimethoxyphenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

14-(3,4-dimethoxyphenyl)-10-(4-hydroxy-3-methoxyphenyl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraen-12-one is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes multiple aromatic rings and functional groups, which contribute to its reactivity and potential utility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 14-(3,4-dimethoxyphenyl)-10-(4-hydroxy-3-methoxyphenyl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraen-12-one typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the dimethoxyphenyl and hydroxy-methoxyphenyl groups. Key steps may include:

Cyclization reactions: to form the tricyclic core.

Electrophilic aromatic substitution: to introduce the methoxy and hydroxy groups.

Condensation reactions: to link the aromatic rings to the tricyclic core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

Catalysis: to enhance reaction rates and selectivity.

Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

14-(3,4-Dimethoxyphenyl)-10-(4-Hydroxy-3-methoxyphenyl)-2,9-Diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraen-12-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxygruppen können oxidiert werden, um Chinone zu bilden.

Reduktion: Die aromatischen Ringe können unter bestimmten Bedingungen reduziert werden.

Substitution: Die Methoxygruppen können durch andere funktionelle Gruppen durch nucleophile aromatische Substitution substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: wie Kaliumpermanganat oder Chromtrioxid für Oxidationsreaktionen.

Reduktionsmittel: wie Lithiumaluminiumhydrid für Reduktionsreaktionen.

Nucleophile: wie Amine oder Thiole für Substitutionsreaktionen.

Hauptprodukte

Chinone: aus Oxidation.

Kohlenwasserstoffe: aus Reduktion.

Substituierte aromatische Verbindungen: aus nucleophiler Substitution.

Wissenschaftliche Forschungsanwendungen

14-(3,4-Dimethoxyphenyl)-10-(4-Hydroxy-3-methoxyphenyl)-2,9-Diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraen-12-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Pharmazeutische Chemie: Potenzieller Einsatz als Pharmakophor im Wirkstoffdesign aufgrund seiner komplexen Struktur und funktionellen Gruppen.

Materialwissenschaften: Anwendung bei der Entwicklung organischer Halbleiter und anderer fortschrittlicher Materialien.

Biologische Studien: Untersucht auf seine Wechselwirkungen mit biologischen Makromolekülen und potenzielle therapeutische Wirkungen.

5. Wirkmechanismus

Der Wirkmechanismus von 14-(3,4-Dimethoxyphenyl)-10-(4-Hydroxy-3-methoxyphenyl)-2,9-Diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraen-12-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. Dazu gehören möglicherweise:

Enzyminhibition: Bindung an die aktiven Zentren von Enzymen, wodurch deren Aktivität gehemmt wird.

Rezeptormodulation: Wechselwirkung mit zellulären Rezeptoren zur Modulation von Signaltransduktionswegen.

DNA-Interkalation: Einschub zwischen DNA-Basenpaaren, was die Replikations- und Transkriptionsprozesse beeinflusst.

Wirkmechanismus

The mechanism of action of 14-(3,4-dimethoxyphenyl)-10-(4-hydroxy-3-methoxyphenyl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraen-12-one involves its interaction with specific molecular targets. These may include:

Enzyme inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

Receptor modulation: Interacting with cellular receptors to modulate signal transduction pathways.

DNA intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

14-(3,4-Dimethoxyphenyl)-10-(4-Hydroxyphenyl)-2,9-Diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraen-12-on: Fehlt die Methoxygruppe am Hydroxyphenylring.

14-(3,4-Dimethoxyphenyl)-10-(3-Methoxyphenyl)-2,9-Diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraen-12-on: Fehlt die Hydroxygruppe am Methoxyphenylring.

Einzigartigkeit

Das Vorhandensein sowohl von Methoxy- als auch von Hydroxygruppen an den aromatischen Ringen von 14-(3,4-Dimethoxyphenyl)-10-(4-Hydroxy-3-methoxyphenyl)-2,9-Diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraen-12-on erhöht seine Reaktivität und sein Potenzial für vielfältige Anwendungen. Diese Kombination funktioneller Gruppen ist in ähnlichen Verbindungen weniger häufig, was sie zu einem einzigartigen Kandidaten für weitere Forschung und Entwicklung macht.

Eigenschaften

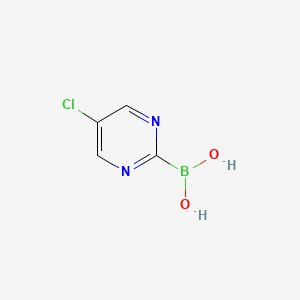

Molekularformel |

C28H28N2O5 |

|---|---|

Molekulargewicht |

472.5 g/mol |

IUPAC-Name |

9-(3,4-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |

InChI |

InChI=1S/C28H28N2O5/c1-33-24-11-9-16(14-26(24)35-3)18-12-21-27(23(32)13-18)28(17-8-10-22(31)25(15-17)34-2)30-20-7-5-4-6-19(20)29-21/h4-11,14-15,18,28-31H,12-13H2,1-3H3 |

InChI-Schlüssel |

XZWLZKXIAWPSPH-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C=C5)O)OC)C(=O)C2)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

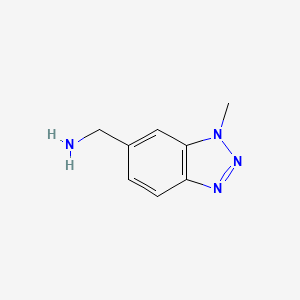

![2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one](/img/structure/B12503949.png)

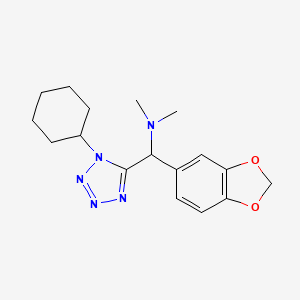

![N-(2,4-difluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12503953.png)

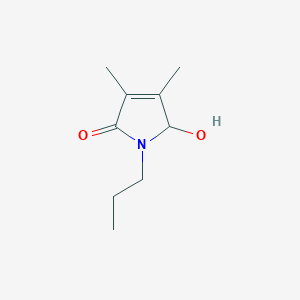

![2-{[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B12503965.png)

![3-(4-fluorophenyl)-1-(8-imino-8,9-dihydro-7H-[1,2,4]triazolo[1,5-d][1,2,4]triazepin-5-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B12503973.png)

![3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12503988.png)

![(2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine](/img/structure/B12503990.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N,N~2~-bis(4-methoxyphenyl)glycinamide](/img/structure/B12503991.png)

![N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl)-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12504003.png)